molecular formula C6H6N2O3 B1590315 2-Methoxypyrimidine-4-carboxylic acid CAS No. 75825-60-4

2-Methoxypyrimidine-4-carboxylic acid

Cat. No. B1590315
CAS RN: 75825-60-4
M. Wt: 154.12 g/mol
InChI Key: POQZDRCLBKQLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 2-Methoxypyrimidine-4-carboxylic acid is 1S/C6H6N2O3/c1-11-6-7-3-2-4 (8-6)5 (9)10/h2-3H,1H3, (H,9,10) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Methoxypyrimidine-4-carboxylic acid is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 154.12 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis Techniques

  • A method has been developed for the 14C labeling of 2-methoxypyrimidine-5-carboxylic acid, showcasing its application in radiopharmaceuticals and tracing studies in biological systems (Murthy & Ullas, 2009).

Antimicrobial Activities

  • Pyridine-2-carboxylic acid derivatives, including 4-methoxy-pyridine-2-carboxylic acid, were studied for their antimicrobial activities . These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, with detailed spectroscopic characterization supporting their potential use in antimicrobial applications (Tamer et al., 2018).

Polymer Chemistry

  • In the field of polymer chemistry, the synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid was reported. 4-Methoxypyridine was identified as having the ideal balance of activity and selectivity for enabling the controlled ROP, indicating its role in the development of biodegradable polymers (Pounder et al., 2011).

Antiviral Research

  • Studies on 5,6-Dihydroxypyrimidine-4-carboxylic acids, including derivatives with methoxy groups, have revealed their potential as HCV NS5B polymerase inhibitors , binding at the enzyme's active site. This research highlights their promise in developing hepatitis C therapies (Stansfield et al., 2004).

Chemical Synthesis Innovation

  • A technological innovation was accomplished for 2-Amino-4-methoxypyrimidine , aiming for industrial production benefits such as lower costs, simpler processes, and higher yields. This speaks to its importance in chemical manufacturing and pharmaceutical applications (Ju Xiu-lian, 2009).

Corrosion Inhibition

  • Spiropyrimidinethiones, containing methoxyphenyl groups, have shown effectiveness as corrosion inhibitors for mild steel in HCl solution, based on electrochemical methods and quantum studies. This application is crucial for protecting industrial equipment and infrastructure (Yadav et al., 2015).

Safety And Hazards

The compound is considered hazardous and has the signal word “Warning” associated with it . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-methoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQZDRCLBKQLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502915
Record name 2-Methoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyrimidine-4-carboxylic acid

CAS RN

75825-60-4
Record name 2-Methoxy-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75825-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxypyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxypyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxypyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Methoxypyrimidine-4-carboxylic acid
Reactant of Route 6
2-Methoxypyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.